Cas no 149732-51-4 (Demethyl Curcumin)

Demethyl Curcumin 化学的及び物理的性質
名前と識別子
-
- Demethyl Curcumin
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- [(4R)-2,2-DIMETHYL-5-OXO-1,3-DIOXOLAN-4-YL]ACETIC ACID
- MONODEMETHYLCURCUMIN
- Mono-O-Demethylcurcumin
- (1E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-Methoxyphenyl)-1,6-heptadiene-3,5-dione
- 149732-51-4
- O-Demethylcurcumin
- NSC687844
- 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione
- 1,6-Heptadiene-3,5-dione, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-, (1E,6E)-
- CHEMBL103410
- SCHEMBL3673716
- J-008617
- Q27258483
- MEGxp0_000958
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxy-phenyl)hepta-1,6-diene-3,5-dione
- NCGC00169287-01
- (1E,6E)-1-(3,4-Dihydroxy-phenyl)-7-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-diene-3,5-dione
- DTXSID00420209
- NSC-687844
- (1E,6E)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1, 6-diene-3,5-dione
- 1,6-Heptadiene-3,5-dione, 1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-, (E,E)-
- NS00116353
- BDBM50059987
- 422O27405E
- UNII-422O27405E
- ACon1_000860
- CHEBI:175540
- demethylcurcumin
- (1E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione;
- DB-230169
-
- インチ: InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3/b6-2+,7-3+
- InChIKey: FFRFJIZJLZXEJX-YPCIICBESA-N
- ほほえんだ: COc1cc(\C=C\C(=O)CC(=O)\C=C\c2ccc(O)c(O)c2)ccc1O.COc1cc(\C=C\C(\O)=C\C(=O)\C=C\c2ccc(O)c(O)c2)ccc1O.COc1cc(\C=C\C(=O)\C=C(/O)\C=C\c2ccc(O)c(O)c2)ccc1O
計算された属性
- せいみつぶんしりょう: 354.11000
- どういたいしつりょう: 354.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- ゆうかいてん: 183-187°C (dec.)
- PSA: 104.06000
- LogP: 3.06690
Demethyl Curcumin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-391560-50mg |
Demethyl Curcumin, |
149732-51-4 | 50mg |
¥2181.00 | 2023-09-05 | ||
TRC | D230865-100mg |
Demethyl Curcumin |
149732-51-4 | 100mg |
$ 385.00 | 2023-09-08 | ||
TRC | D230865-500mg |
Demethyl Curcumin |
149732-51-4 | 500mg |
$1607.00 | 2023-05-18 | ||
TRC | D230865-50mg |
Demethyl Curcumin |
149732-51-4 | 50mg |
$ 218.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391560-50 mg |
Demethyl Curcumin, |
149732-51-4 | 50mg |
¥2,181.00 | 2023-07-10 | ||
A2B Chem LLC | AE83932-50mg |
Demethyl Curcumin |
149732-51-4 | 50mg |
$329.00 | 2024-04-20 | ||
TRC | D230865-250mg |
Demethyl Curcumin |
149732-51-4 | 250mg |
$917.00 | 2023-05-18 | ||
TRC | D230865-25mg |
Demethyl Curcumin |
149732-51-4 | 25mg |
$ 125.00 | 2023-09-08 | ||
A2B Chem LLC | AE83932-25mg |
Demethyl Curcumin |
149732-51-4 | 25mg |
$240.00 | 2024-04-20 | ||
A2B Chem LLC | AE83932-100mg |
Demethyl Curcumin |
149732-51-4 | 100mg |
$489.00 | 2024-04-20 |
Demethyl Curcumin 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Demethyl Curcuminに関する追加情報
Demethyl Curcumin (CAS No. 149732-51-4): A Comprehensive Overview of Its Biochemical Significance and Recent Research Applications
Demethyl Curcumin, chemically designated as 5,6-dihydro-1,7-bis(4-hydroxy-3-methoxyphenyl)-2H-chromen-2-one, is a derivative of the well-known spice compound curcumin. With the CAS number 149732-51-4, this molecule has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. The compound belongs to the chromene class, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
The chemical structure of Demethyl Curcumin features a central chromene ring substituted with two hydroxyphenyl groups at positions 4 and 5, as well as a methoxy group at position 3. This arrangement contributes to its high solubility in polar solvents and its ability to interact with various biological targets. The presence of multiple hydroxyl and methoxy groups enhances its reactivity, making it a promising candidate for further biochemical investigation.
In recent years, Demethyl Curcumin has been the subject of numerous studies aimed at elucidating its pharmacological properties. One of the most compelling aspects of this compound is its potent antioxidant activity. Oxidative stress is a key factor in the pathogenesis of many chronic diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Studies have shown that Demethyl Curcumin can effectively scavenge reactive oxygen species (ROS) and reduce oxidative damage to cellular components such as proteins, lipids, and DNA. This property has led to investigations into its potential use as a therapeutic agent for conditions associated with oxidative stress.
Furthermore, research has highlighted the anti-inflammatory effects of Demethyl Curcumin. Chronic inflammation is another hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that Demethyl Curcumin can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that Demethyl Curcumin may have therapeutic potential in managing inflammatory conditions by reducing inflammation without the side effects associated with traditional anti-inflammatory drugs.
The anticancer potential of Demethyl Curcumin is also an area of active investigation. Several studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. Additionally, Demethyl Curcumin has been found to inhibit the growth of cancer cells by blocking their proliferation and promoting cell cycle arrest. These effects are attributed to its ability to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Recent advancements in drug delivery systems have further enhanced the therapeutic potential of Demethyl Curcumin. Nanoparticle-based delivery systems have been developed to improve the bioavailability and targeted delivery of this compound. These systems leverage the unique properties of nanoparticles to overcome barriers associated with oral administration, such as poor solubility and rapid metabolism. By encapsulating Demethyl Curcumin within nanoparticles, researchers have been able to achieve higher concentrations of the drug at target sites, thereby improving its efficacy.
The role of Demethyl Curcumin in neuroprotection has also been explored extensively. Neurodegenerative diseases are characterized by progressive loss of neuronal function due to oxidative stress, inflammation, and protein aggregation. Studies have shown that Demethyl Curcumin can protect neurons from damage caused by these factors by upregulating antioxidant enzymes and reducing neuroinflammation. Moreover, it has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. These findings suggest that Demethyl Curcumin may be a valuable therapeutic option for treating neurodegenerative disorders.
Another area where Demethyl Curcumin has shown promise is in the management of metabolic disorders such as diabetes mellitus. Research indicates that this compound can improve insulin sensitivity by enhancing glucose uptake in muscle cells and reducing glucose production in the liver. Additionally, it has been found to modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These effects make Demethyl Curcumin a potential candidate for developing novel treatments for diabetes and related metabolic syndromes.
The pharmacokinetic properties of Demethyl Curcumin have also been studied to optimize its therapeutic use. While curcumin itself is known for its poor bioavailability due to rapid metabolism and low solubility, modifications such as demethylation have been shown to enhance its absorption and distribution within the body. Studies using animal models have demonstrated that orally administered Demethyl Curcumin exhibits relatively high bioavailability compared to curcumin, allowing for more effective therapeutic outcomes.
In conclusion, Demethyl Curcumin (CAS No. 149732-51-4) is a versatile compound with significant potential in various therapeutic areas due to its multifaceted biological activities. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and metabolic benefits make it an attractive candidate for further clinical development. Advances in drug delivery systems are expected to enhance its efficacy and broaden its applications in medicine.
149732-51-4 (Demethyl Curcumin) 関連製品
- 458-37-7(Curcumin)
- 22608-11-3(Demethoxycurcumin)
- 8024-37-1(Curcuma oil)
- 52328-98-0(Dimethylcurcumin)
- 15001-27-1(3,4-Dimethoxybenzylideneacetone)
- 24939-17-1(Desmethoxycurcumin)
- 160096-59-3(Dimethoxycurcumin)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 42291-11-2(2-phenyl-1-(thiophen-2-yl)ethan-1-amine)




